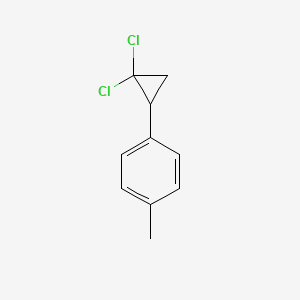
1-(2,2-dichlorocyclopropyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-dichlorocyclopropyl)-4-methylbenzene is an organic compound with the molecular formula C10H10Cl2 It is a derivative of cyclopropane, where two chlorine atoms and a 4-methylphenyl group are attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dichlorocyclopropyl)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with dichlorocarbene. Dichlorocarbene can be generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
1-(2,2-dichlorocyclopropyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropane derivatives with fewer chlorine atoms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 1,1-dihydroxy-2-(4-methylphenyl)cyclopropane.
Oxidation: Formation of 1,1-dichloro-2-(4-methylphenyl)cyclopropanol or 1,1-dichloro-2-(4-methylphenyl)cyclopropanoic acid.
Reduction: Formation of 1-chloro-2-(4-methylphenyl)cyclopropane.
科学研究应用
1-(2,2-dichlorocyclopropyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(2,2-dichlorocyclopropyl)-4-methylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The cyclopropane ring strain also contributes to its reactivity, allowing it to participate in ring-opening reactions and other transformations.
相似化合物的比较
Similar Compounds
- 1,1-Dichloro-2-methyl-3-(4,4-diformyl-1,3-butadien-1-yl)cyclopropane
- 1,2-Dichlorocyclopropane
- Cyclopropane, 1,1-dichloro-2,2,3-trimethyl
Uniqueness
1-(2,2-dichlorocyclopropyl)-4-methylbenzene is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
17343-70-3 |
|---|---|
分子式 |
C10H10Cl2 |
分子量 |
201.09 g/mol |
IUPAC 名称 |
1-(2,2-dichlorocyclopropyl)-4-methylbenzene |
InChI |
InChI=1S/C10H10Cl2/c1-7-2-4-8(5-3-7)9-6-10(9,11)12/h2-5,9H,6H2,1H3 |
InChI 键 |
WTFWLLSGGABAPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC2(Cl)Cl |
规范 SMILES |
CC1=CC=C(C=C1)C2CC2(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Cyclopropylsulfonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1653018.png)
![3-Ethyl-N-[[4-(imidazol-1-ylmethyl)phenyl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B1653019.png)
![2-(6-chloro-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1653023.png)
![5-(4-fluorobenzyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1653024.png)
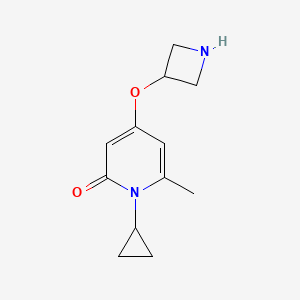
![2-Methylpropyl 4-[1-(1-methylpyrazol-4-yl)ethylamino]piperidine-1-carboxylate](/img/structure/B1653026.png)
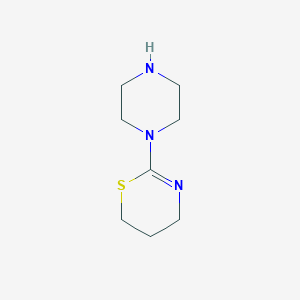
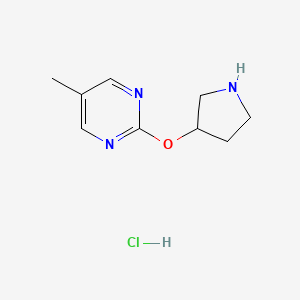
![tert-Butyl [4-(pyridin-3-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B1653031.png)
![6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine hydrochloride](/img/structure/B1653033.png)
![tert-Butyl [4-(3-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B1653034.png)
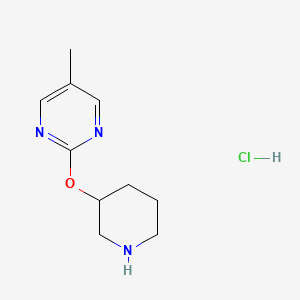
![[1-(3-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B1653040.png)

